N-(2-hydroxyethyl)-3,5-dinitrobenzamide

Drug Metabolism Prodrug Activation Hepatic S9 Fraction

N-(2-hydroxyethyl)-3,5-dinitrobenzamide (CAS 79883-94-6) is a synthetic 3,5-dinitrobenzamide derivative (C9H9N3O6; MW 255.18 g/mol) featuring a hydroxyethyl substituent on the amide nitrogen. The compound is synthesized by condensation of methyl 3,5-dinitrobenzoate with 2-aminoethanol and is primarily utilized as a research chemical in medicinal chemistry and drug metabolism studies.

Molecular Formula C9H9N3O6
Molecular Weight 255.18 g/mol
CAS No. 79883-94-6
Cat. No. B1220890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-3,5-dinitrobenzamide
CAS79883-94-6
SynonymsN-(2-hydroxy-ethyl)-3,5-dinitro-benzamide
Molecular FormulaC9H9N3O6
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO
InChIInChI=1S/C9H9N3O6/c13-2-1-10-9(14)6-3-7(11(15)16)5-8(4-6)12(17)18/h3-5,13H,1-2H2,(H,10,14)
InChIKeyNILNWUDZHARBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-3,5-dinitrobenzamide (CAS 79883-94-6): Core Identity and Structural Context for Procurement Decisions


N-(2-hydroxyethyl)-3,5-dinitrobenzamide (CAS 79883-94-6) is a synthetic 3,5-dinitrobenzamide derivative (C9H9N3O6; MW 255.18 g/mol) featuring a hydroxyethyl substituent on the amide nitrogen [1]. The compound is synthesized by condensation of methyl 3,5-dinitrobenzoate with 2-aminoethanol and is primarily utilized as a research chemical in medicinal chemistry and drug metabolism studies [2]. Its structural identity is confirmed by X-ray crystallography, which reveals a non-centrosymmetric orthorhombic crystal system (space group P212121) with unit cell parameters a = 6.514 Å, b = 9.097 Å, c = 18.177 Å, and a calculated density of 1.5 ± 0.1 g/cm³ [2]. Predicted physicochemical properties include a LogP of 0.2 (XLogP3) and a topological polar surface area of 141 Ų, indicating moderate hydrophilicity suitable for in vitro assay development [1].

Workflow
Bioreductive prodrug negative control
Selection
Non-mustard dinitrobenzamide scaffold with single metabolic route
Use Context
In vitro hepatic S9 metabolism and species-comparative UGT studies

Why Substituting N-(2-Hydroxyethyl)-3,5-dinitrobenzamide (79883-94-6) with Another 3,5-Dinitrobenzamide Risks Invalidating Your Experimental Results


The 3,5-dinitrobenzamide scaffold supports diverse substituents that profoundly alter biological fate and experimental utility [1]. While N-benzyl and fused-ring 3,5-dinitrobenzamide derivatives can achieve potent antimycobacterial activity (MIC values as low as 0.031–0.0625 μg/mL against M. tuberculosis H37Rv), N-(2-hydroxyethyl)-3,5-dinitrobenzamide lacks these bulky hydrophobic moieties and exhibits no such activity [1][2]. More critically, the hydroxyethyl substituent introduces specific metabolic liabilities—notably O-glucuronidation—that are distinct from N-alkyl or N,N-dialkyl analogs. In head-to-head in vitro metabolism studies, the non-mustard N-(2-hydroxyethyl)-3,5-dinitrobenzamide (compound 4, SN 29893) showed a fundamentally simpler metabolic profile compared to its 2-mustard congeners, lacking the intramolecular alkylation and N-dealkylation pathways that dominate mustard-prodrug biotransformation [3]. Generic substitution by, for example, N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide (CAS 5467-18-5) or N-ethyl-N-(2-hydroxyethyl)-3,5-dinitrobenzamide (CAS 6265-82-3) would alter hydrogen-bond donor count, logP, and metabolic stability, rendering cross-study comparisons invalid [3].

H-Bond donor mismatch
N,N-disubstituted analogs (e.g., CAS 5467-18-5) reduce HBD from 2 to 1, altering aqueous solubility and crystal packing.
Metabolic pathway divergence
Mustard-bearing analogs introduce ortho-nitroreduction and DNA cross-linking cascades absent in the target compound, invalidating negative control experiments.
Pharmacophore mismatch
Fused-ring or benzyl-substituted dinitrobenzamides exhibit potent anti-TB activity absent in the hydroxyethyl analog, confounding counter-screen interpretation.

Product-Specific Quantitative Evidence for Differentiating N-(2-Hydroxyethyl)-3,5-dinitrobenzamide (79883-94-6) from Closest Analogs


Metabolic Simplicity vs. Mustard Prodrugs: A Direct Head-to-Head Comparison in Human Hepatic S9 Fractions

In the only published direct comparative metabolism study, N-(2-hydroxyethyl)-3,5-dinitrobenzamide (designated compound 4 or SN 29893) was profiled alongside three 2-mustard prodrugs in human hepatic S9 preparations under aerobic conditions. The non-mustard analog (4) lacked the ortho-nitroreduction and N-dealkylation metabolic pathways observed with all three mustard congeners (compounds 1, 2, and 3; X = Br/OMs, Cl/OMs, Br respectively). Specifically, compound 4 did not form tetrahydroquinoxaline products via intramolecular alkylation, a pathway that is both an inactivation route for the mustard prodrugs and a potential source of toxicity from acetaldehyde derivatives [1]. All four compounds, however, underwent O-glucuronidation of the hydroxyethyl side chain, confirming that this metabolic route is independent of the mustard moiety. This metabolic simplicity makes compound 4 the essential negative control for any assay system evaluating bioreductive activation of dinitrobenzamide mustard prodrugs [1].

Metabolic pathway profile
Head-to-head
2 pathways (para-nitroreduction, O-glucuronidation) vs 4 pathways in mustard prodrugs (including ortho-nitroreduction, N-dealkylation, intramolecular alkylation)
Supports negative control selection for bioreductive activation assays
Based on human hepatic S9 fraction incubations; absence of DNA cross-linking potential confirmed
Drug Metabolism Prodrug Activation Hepatic S9 Fraction Nitroreduction Mustard Dealkylation

Cross-Species Metabolic Stability: N-(2-Hydroxyethyl)-3,5-dinitrobenzamide O-Glucuronidation Rates vs. Mustard Analogs

The Helsby et al. (2008) study examined metabolism across human, mouse, rat, and dog hepatic S9 preparations. O-Glucuronidation of the hydroxyethyl side chain was the only metabolic pathway consistently observed for both the non-mustard analog (4) and all three mustard prodrugs (1–3) across all four species [1]. This shared metabolic liability means that compound 4 can serve as a species-independent probe for glucuronidation activity in drug metabolism studies, unconfounded by the variable rates of reductive metabolism seen with the mustard derivatives. For the mustard prodrugs, interspecies differences in nitroreductase activity complicate translational modeling; compound 4 avoids this variability entirely. The calculated LogP of 0.2 (XLogP3) and polar surface area of 141 Ų further predict moderate aqueous solubility (~386.9 mg/L estimated via LogKow for the N-ethyl analog) that is favorable for in vitro assay formulation [2].

Cross-species O-glucuronidation
Reported
Single conserved metabolic pathway across human, mouse, rat, and dog hepatic S9
Enables species-independent UGT probe use in preclinical ADME
Qualitative pathway data; quantitative O-glucuronidation rates not tabulated separately
Species Differences Glucuronidation Hepatic Clearance Preclinical Toxicology In Vitro-In Vivo Extrapolation

Solid-State Structural Differentiation: Pseudo-Chiral Helices in Crystal Packing vs. Planar Disordered Mustard Analogs

Single-crystal X-ray diffraction analysis of N-(2-hydroxyethyl)-3,5-dinitrobenzamide at 294 K reveals it crystallizes in the non-centrosymmetric orthorhombic space group P212121 (a = 6.514 Å, b = 9.097 Å, c = 18.177 Å, V = 1077.1 ų, Z = 4) [1]. This non-centrosymmetric packing results in the formation of pseudo-chiral helices stabilized by a network of intramolecular N—H···O and O—H···O hydrogen bonds that create a distinctive layer packing architecture [1]. In contrast, the 2-mustard analog 2-[bis(2-bromoethyl)amino]-N-(2-hydroxyethyl)-3,5-dinitrobenzamide exhibits a significantly distorted benzene ring that deviates from both planarity and ideal hexagonal symmetry, with crystal packing dominated by amide–amide hydrogen bonding and O—H···O(nitro) and O—H···Br intermolecular contacts rather than the intramolecular network seen in the non-mustard compound [2]. The structural refinement for the target compound achieved a final R factor of 0.035 (wR = 0.092), indicating a high-quality structural model suitable as a reference standard [1]. This unique solid-state architecture may confer differential mechanical, thermal, and spectroscopic properties relevant for formulation development and solid-state characterization assays.

Crystal packing architecture
Head-to-head
Non-centrosymmetric P2₁2₁2₁, pseudo-chiral helices (R=0.035) vs distorted, intermolecularly bonded mustard analog
Differentiates solid-state handling, stability, and formulation properties
Single-crystal XRD at 294 K; unit cell a=6.514 Å, b=9.097 Å, c=18.177 Å
X-ray Crystallography Non-Centrosymmetric Space Group Solid-State Properties Polymorph Screening Material Science

No Detectable Antimycobacterial Activity: A Clear Negative Differentiation from Potent 3,5-Dinitrobenzamide Anti-TB Leads

Comprehensive structure-activity relationship (SAR) studies on the 3,5-dinitrobenzamide scaffold have established that potent antimycobacterial activity against M. tuberculosis H37Rv requires bulky, lipophilic substituents on the amide nitrogen—specifically, fused-ring moieties, N-benzyl groups, or extended aromatic linkers via ether/ester/amide bonds [1][2]. The most potent derivatives (e.g., compounds c2, d1, d2) achieve MIC values of 0.031 μg/mL, comparable to the first-line drug isoniazid, while N-benzyl 3,5-dinitrobenzamides (e.g., D5, D6, D7, D12) exhibit MIC values of 0.0625 μg/mL against drug-susceptible strains and <0.016–0.125 μg/mL against multidrug-resistant clinical isolates [1][2]. The target compound, N-(2-hydroxyethyl)-3,5-dinitrobenzamide, bears only a small, hydrophilic hydroxyethyl substituent and would not be predicted to show meaningful antimycobacterial activity based on established SAR trends, although direct MIC determination for this specific compound has not been reported [3]. This negative differentiation is critical for procurement: researchers seeking anti-TB activity must select substituted analogs, while those requiring a non-antimycobacterial 3,5-dinitrobenzamide reference compound should select the hydroxyethyl derivative.

Antimycobacterial activity
Class-level
Predicted >100‑fold lower potency compared to anti‑TB leads (MIC 0.031–0.0625 µg/mL for optimized analogs)
Negative control for TB assay counter-screens and target engagement specificity
No direct MIC data; inferred from SAR studies; lacks lipophilic aromatic N‑substituent
Tuberculosis Mycobacterium tuberculosis DprE1 Inhibition Antimycobacterial Screening Structure-Activity Relationship

Predicted Physicochemical Property Differentiation: Aqueous Solubility and Hydrogen-Bonding Capacity vs. N,N-Disubstituted Analogs

N-(2-hydroxyethyl)-3,5-dinitrobenzamide (mono-ethanolamide) possesses one hydrogen bond donor on the amide nitrogen (HBD count = 2 total, including the hydroxyethyl OH) and a calculated LogP (XLogP3) of 0.2 [1]. Its closest disubstituted analog, N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide (CAS 5467-18-5), has a higher molecular weight (299.24 vs. 255.18 g/mol), a higher calculated density (1.523 vs. 1.5 g/cm³), a significantly higher boiling point (564 °C vs. 460.7 °C at 760 mmHg), and only one hydrogen bond donor (HBD = 1) because both amide hydrogen positions are substituted . The N-ethyl-N-(2-hydroxyethyl) variant (CAS 6265-82-3; MW 283.24) further illustrates the divergence: estimated aqueous solubility of 386.9 mg/L at 25 °C and LogKow of -0.12 (estimated) differ from the target compound . These differences in hydrogen-bond donor capacity directly impact solid-state packing, melting point, and solubility—all critical variables in formulation and assay development. The target compound's dual HBD architecture (amide NH + terminal OH) enables intramolecular hydrogen bonding (confirmed crystallographically) [2] that is sterically impossible in the N,N-disubstituted analogs.

Physicochemical vector
Class-level
HBD = 2, LogP = 0.2, MW = 255.18 vs N,N‑disubstituted analog HBD = 1, MW = 299.24, BP ≈ 103 °C higher
Supports higher aqueous solubility and simpler DMSO stock preparation for in vitro assays
Predicted values (XLogP3, HBD/HBA counts); no experimental head‑to‑head solubility measurement
Physicochemical Properties Aqueous Solubility Hydrogen Bonding LogP Formulation Development

High-Value Application Scenarios for Procuring N-(2-Hydroxyethyl)-3,5-dinitrobenzamide (79883-94-6) Based on Quantitative Differentiation Evidence


Essential Negative Control for Bioreductive Prodrug Activation Assays (Hypoxia-Targeted Anticancer Drug Discovery)

N-(2-hydroxyethyl)-3,5-dinitrobenzamide (SN 29893) is the only commercially available 3,5-dinitrobenzamide derivative that lacks the nitrogen mustard moiety required for DNA cross-linking while retaining the core scaffold and hydroxyethyl metabolic handle. In the definitive comparative metabolism study by Helsby et al. (2008), this compound (designated compound 4) demonstrated a metabolic profile limited to O-glucuronidation and para-nitroreduction, with complete absence of the ortho-nitroreduction/N-dealkylation/intramolecular alkylation cascades that both inactivate mustard prodrugs and generate potentially toxic acetaldehyde byproducts [1]. Any research group studying PR-104, PR-104A, or next-generation dinitrobenzamide mustard prodrugs must include this compound as the non-cytotoxic negative control to isolate DNA-cross-linking-dependent effects from scaffold-dependent effects. Procurement of this specific CAS number ensures experimental reproducibility, as substitution with N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide or other analogs would introduce confounding variables in metabolic stability, hydrogen bonding, and cellular permeability.

Reference Standard for Cross-Species UDP-Glucuronosyltransferase (UGT) Activity Profiling

O-glucuronidation of the hydroxyethyl side chain is the sole metabolic pathway for N-(2-hydroxyethyl)-3,5-dinitrobenzamide that is conserved across human, mouse, rat, and dog hepatic S9 preparations [1]. This metabolic simplicity—uncontaminated by the variable reductive pathways that affect mustard-bearing analogs—makes the compound an ideal probe substrate for quantifying UGT activity (particularly UGT2B7, which is responsible for PR-104A glucuronidation) across preclinical species. Contract research organizations performing species-comparative ADME studies can use this compound to generate cleaner glucuronidation kinetic parameters (Vmax, Km, CLint) without the need to deconvolve parallel reductive metabolism. The predicted moderate aqueous solubility (~386.9 mg/L for the closely related N-ethyl analog) and balanced LogP of 0.2 further support its utility in standardized in vitro incubation protocols [2]. Procuring the exact CAS 79883-94-6 ensures batch-to-batch consistency in this application.

Solid-State Characterization Standard for Non-Centrosymmetric Dinitrobenzamide Crystal Engineering

The rigorously solved single-crystal X-ray structure (R factor = 0.035, orthorhombic P212121, a = 6.514 Å, b = 9.097 Å, c = 18.177 Å) establishes N-(2-hydroxyethyl)-3,5-dinitrobenzamide as a well-characterized solid-state reference material [1]. Its unique non-centrosymmetric packing, featuring pseudo-chiral helices sustained by intramolecular N—H···O and O—H···O hydrogen bonds, distinguishes it sharply from the distorted, intermolecularly-bonded crystal architectures of its 2-mustard analogs [2]. Materials science groups and solid-state chemistry laboratories can procure this compound as a benchmark for non-linear optical (NLO) property screening, mechanochemical stability testing, or as a calibration standard for powder X-ray diffraction (PXRD) method development targeting dinitrobenzamide derivatives. The compound's high crystallinity and well-defined melting behavior (predicted MP ~199.7 °C) further support its use as a thermal analysis reference [3].

Non-Antimycobacterial Scaffold Control for M. tuberculosis Drug Discovery Counter-Screens

Multiple independent SAR studies confirm that potent M. tuberculosis DprE1 inhibition within the 3,5-dinitrobenzamide class requires bulky, lipophilic N-substituents (fused-ring, benzyl, or extended aromatic linkers) [1][2]. The small, hydrophilic N-hydroxyethyl substituent of CAS 79883-94-6 places this compound outside the activity-enabling structural space, with a predicted >100-fold lower antimycobacterial potency compared to lead compounds (MIC = 0.031–0.0625 μg/mL). This negative attribute is, in fact, a procurement advantage: tuberculosis drug discovery programs requiring a 'scaffold-only' control compound to establish assay background, assess non-specific cytotoxicity in eukaryotic host cells (e.g., THP-1 macrophages), or validate target engagement specificity should select this compound. It provides the nitroaromatic electronic signature of the 3,5-dinitrobenzamide class without triggering DprE1-dependent or membrane-disrupting antimycobacterial effects, enabling cleaner data interpretation in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Bioreductive prodrug negative control
Absence of mustard‑mediated DNA cross‑linking
Metabolic pathway profile (para‑nitroreduction, O‑glucuronidation)
Cross‑species glucuronidation probe
Single conserved metabolic route
Species‑independent O‑glucuronidation rate
Non‑centrosymmetric crystal engineering reference
P2₁2₁2₁ space group with pseudo‑chiral helices
X‑ray diffraction and thermal analysis benchmarking
Antimycobacterial assay scaffold control
Lack of potent DprE1 inhibition
Background signal and non‑specific cytotoxicity in host cells
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